A Technical Guide to NIR-Thiol Dinitrobenzenesulfonate Probes for Thiol Detection
A Technical Guide to NIR-Thiol Dinitrobenzenesulfonate Probes for Thiol Detection
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of near-infrared (NIR) fluorescent probes utilizing the dinitrobenzenesulfonate moiety for the detection of biological thiols. These "turn-on" probes are invaluable tools for studying the roles of crucial thiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) in various physiological and pathological processes. This guide covers the core principles, quantitative data, experimental protocols, and synthesis of these powerful molecular tools.
Core Principle and Mechanism of Action
NIR-Thiol dinitrobenzenesulfonate probes are a class of fluorescent sensors designed to be initially non-fluorescent or weakly fluorescent. Upon reaction with a thiol-containing molecule, they exhibit a significant increase in fluorescence intensity in the near-infrared spectrum. This "turn-on" mechanism is highly advantageous for biological imaging as it provides a high signal-to-noise ratio.
The underlying mechanism of action is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing dinitrobenzenesulfonyl group acts as a fluorescence quencher. Biological thiols, being potent nucleophiles, attack the electron-deficient aromatic ring of the dinitrobenzenesulfonate group, leading to its cleavage from the fluorophore. This cleavage event disrupts the photoinduced electron transfer (PET) process that was quenching the fluorescence, thereby "turning on" the NIR emission of the core fluorophore.[1][2]
This reaction is highly selective for thiols over other biologically relevant nucleophiles like amines and alcohols, making these probes specific for detecting Cys, Hcy, and GSH.[3]
Quantitative Data Presentation
The performance of various NIR-thiol dinitrobenzenesulfonate probes can be compared based on their photophysical and sensing properties. The following tables summarize key quantitative data for representative probes with different NIR fluorophore cores.
Table 1: Cyanine-Based NIR-Thiol Dinitrobenzenesulfonate Probes
| Probe Name | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (ΦF) | Limit of Detection (LOD) | Response Time | Ref. |
| NIR-10 | 600 | 700 | >25-fold increase | Not specified | < 20 min | [4][5] |
| BT-DNBS | Not specified | 630 | Not specified | 49 nM (Cys), 80 nM (Hcy), 83 nM (GSH) | Not specified | [6] |
Table 2: BODIPY-Based NIR-Thiol Dinitrobenzenesulfonate Probes
| Probe Name | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (ΦF) | Limit of Detection (LOD) | Response Time | Ref. |
| NIR-21 | 646 | 658 | 0.03 (off) to 0.48 (on with GSH) | 131 nM | 60 min | [4] |
| Probe 18 (in nanomicelles) | 600 | 660 | Not specified | Not specified | Not specified | [2] |
Table 3: Dicyanomethylene-4H-pyran-Based NIR-Thiol Dinitrobenzenesulfonate Probes
| Probe Name | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (ΦF) | Limit of Detection (LOD) | Response Time | Ref. |
| Probe 17 | 560 | 690 | Not specified | 18 nM | Not specified | [2] |
| Probe 1 | Not specified | 670 | Not specified | 36 nM (Cys), 39 nM (Hcy), 48 nM (GSH) | < 5 min | [7] |
Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the thiol detection signaling pathway and typical experimental workflows for both in vitro and in vivo applications.
Thiol Detection Signaling Pathway
Caption: Signaling pathway of thiol detection by NIR-Thiol dinitrobenzenesulfonate probes.
Experimental Workflow: In Vitro Live-Cell Imaging
Caption: A typical workflow for in vitro live-cell imaging of thiols.
Experimental Workflow: In Vivo Animal Imaging
Caption: A generalized workflow for in vivo imaging of thiols in an animal model.
Experimental Protocols
The following are representative, detailed protocols for the application of NIR-Thiol dinitrobenzenesulfonate probes. Researchers should optimize these protocols for their specific probe, cell line, or animal model.
In Vitro Live-Cell Imaging Protocol
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Cell Culture: Plate cells (e.g., HeLa or A431) in glass-bottom dishes or 96-well plates suitable for fluorescence microscopy and culture until they reach the desired confluency.
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Control Group (Optional): For a negative control, pre-treat a subset of cells with 1 mM N-ethylmaleimide (NEM), a thiol-blocking agent, in culture medium for 30 minutes.
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Probe Preparation: Prepare a stock solution of the NIR-Thiol dinitrobenzenesulfonate probe (e.g., 1 mM in DMSO). Dilute the stock solution in pre-warmed culture medium to a final working concentration (typically 1-10 µM).
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Incubation: Remove the culture medium from the cells and add the probe-containing medium. Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
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Washing: Aspirate the probe-containing medium and wash the cells three times with pre-warmed phosphate-buffered saline (PBS) or a suitable imaging buffer to remove excess probe.
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Imaging: Add fresh imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with appropriate NIR excitation and emission filters (refer to the specific probe's spectral data).
In Vivo Animal Imaging Protocol
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Animal Model: Utilize an appropriate animal model (e.g., a tumor-bearing nude mouse).
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Probe Preparation: Dissolve the NIR-Thiol dinitrobenzenesulfonate probe in a biocompatible solvent (e.g., a mixture of DMSO and saline). The final concentration will depend on the specific probe and animal model, but a typical dose might be in the range of 20-160 nanomoles per mouse.[3]
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Probe Administration: Anesthetize the animal using a suitable anesthetic (e.g., isoflurane). Administer the probe solution via intraperitoneal or intravenous injection.
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Imaging: Place the anesthetized animal in an in vivo imaging system. Acquire fluorescence images at various time points post-injection (e.g., 30 min, 1h, 2h, 4h, etc.) to monitor the probe's distribution and activation. Use appropriate NIR excitation and emission filters for image acquisition.
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Ex Vivo Analysis (Optional): After the final in vivo imaging time point, the animal can be euthanized, and major organs or tissues of interest can be excised for ex vivo imaging to confirm the probe's biodistribution.
Synthesis of NIR-Thiol Dinitrobenzenesulfonate Probes
The synthesis of these probes generally involves a two-part strategy: the synthesis of the core NIR fluorophore with a reactive site (often a hydroxyl or amino group), followed by the attachment of the 2,4-dinitrobenzenesulfonyl group.
Representative Synthesis of a Cyanine-Based Probe
A common route for synthesizing a cyanine-based NIR-thiol probe involves the following steps:
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Synthesis of the Cyanine Fluorophore with a Piperazine Moiety: Commercially available IR-780 iodide is reacted with an excess of anhydrous piperazine in a solvent like anhydrous N,N-dimethylformamide (DMF) at an elevated temperature (e.g., 85°C). This step introduces a reactive secondary amine via the piperazine linker.[8]
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Sulfonylation: The resulting cyanine-piperazine intermediate is then reacted with 2,4-dinitrobenzenesulfonyl chloride in an anhydrous solvent such as dichloromethane (DCM) in the presence of a base (e.g., triethylamine) to yield the final NIR-Thiol dinitrobenzenesulfonate probe.
Representative Synthesis of a BODIPY-Based Probe
For BODIPY-based probes, the strategy often involves modifying a pre-existing BODIPY core:
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Functionalization of the BODIPY Core: A BODIPY fluorophore is synthesized or modified to contain a reactive hydroxyl group.
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Attachment of the Dinitrobenzenesulfonyl Group: The hydroxyl-functionalized BODIPY is then reacted with 2,4-dinitrobenzenesulfonyl chloride in the presence of a base to form the final probe.
Researchers should consult the primary literature for detailed synthetic procedures and characterization data for specific probes.
This technical guide provides a solid foundation for understanding and utilizing NIR-Thiol dinitrobenzenesulfonate probes. By leveraging the information presented here, researchers and drug development professionals can effectively employ these powerful tools to investigate the intricate roles of biological thiols in health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Near-Infrared Probes for Biothiols (Cysteine, Homocysteine, and Glutathione): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BT-DNBS : a novel cyanine-based turn-on fluorescent probe with large Stokes shift for sensitive and selective detection of biothiols in live-cell imag ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07109C [pubs.rsc.org]
- 7. Bioimaging and Sensing Thiols In Vivo and in Tumor Tissues Based on a Near-Infrared Fluorescent Probe with Large Stokes Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of a cyanine-based fluorescent probe for highly selective detection of glutathione and its use in living cells and tissues of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
